1-Isopropyl-4-methyl-2(1H)-quinolinone: A Privileged Scaffold for Advanced Medicinal Chemistry and Materials Science
1-Isopropyl-4-methyl-2(1H)-quinolinone: A Privileged Scaffold for Advanced Medicinal Chemistry and Materials Science
Executive Summary
In contemporary drug discovery and materials science, the quinolin-2(1H)-one (carbostyril) core serves as a highly versatile, privileged pharmacophore. 1-Isopropyl-4-methyl-2(1H)-quinolinone (CAS: 2540-20-7) represents a structurally optimized derivative of this class[1]. By incorporating a bulky N-isopropyl group and a C4-methyl substituent, this molecule is locked into a stable lactam conformation, preventing tautomerization and drastically altering its lipophilicity, binding kinetics, and spatial geometry. This technical guide explores the structural causality, pharmacological utility, and self-validating synthetic methodologies associated with this critical intermediate.
Chemical Architecture & Physicochemical Properties
Structural Causality
Unsubstituted 2-quinolones exist in a dynamic tautomeric equilibrium between the lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) states. This equilibrium complicates predictable hydrogen bonding in biological systems.
The N-alkylation with an isopropyl group in 1-isopropyl-4-methyl-2(1H)-quinolinone serves two critical functions:
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Tautomeric Locking: It permanently locks the molecule in the lactam form, eliminating the hydrogen-bond donor capacity of the nitrogen atom. This increases membrane permeability and predictably positions the carbonyl oxygen as a strict hydrogen-bond acceptor.
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Steric Shielding & Hyperconjugation: The C4-methyl group donates electron density into the aromatic system via hyperconjugation, enriching the electron density of the core. Simultaneously, the N-isopropyl group provides significant steric bulk, restricting the rotational degrees of freedom and optimizing the molecule for binding within deep, hydrophobic valine/leucine-rich target pockets (such as those found in specific kinases or phosphodiesterases).
Quantitative Data Summary
The fundamental physicochemical properties of the compound are summarized below for rapid reference[2][3]:
| Property | Value |
| IUPAC Name | 4-Methyl-1-(propan-2-yl)-1,2-dihydroquinolin-2-one |
| CAS Number | 2540-20-7 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 (N-isopropyl bond) |
Pharmacophore Role & Biological Context
Quinolinone derivatives are foundational to the development of Phosphodiesterase (PDE) inhibitors (e.g., cilostazol analogs) and G-Protein Coupled Receptor (GPCR) modulators. The 1-isopropyl-4-methyl-2(1H)-quinolinone scaffold acts as a competitive antagonist by mimicking the purine ring of cAMP/cGMP. The steric bulk of the isopropyl group prevents rapid enzymatic degradation of the inhibitor, prolonging its half-life at the active site.
Fig 1. Pharmacological signaling pathway of quinolinone-based PDE inhibitors.
Synthetic Methodologies & Reaction Causality
The most efficient route to synthesize 1-isopropyl-4-methyl-2(1H)-quinolinone is the direct N-alkylation of 4-methylcarbostyril. However, 2-quinolones form ambident anions upon deprotonation, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).
The Causality of Reagent Selection: To achieve high regioselectivity for the N-alkylated product, the reaction must be driven by thermodynamic control .
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Base & Solvent: Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) is utilized. According to the Hard-Soft Acid-Base (HSAB) principle, the highly polar, aprotic DMF heavily solvates the hard sodium cation but poorly solvates the bulky ambident quinolonate anion. This leaves the nitrogen atom (the softer nucleophile) exposed to attack the soft electrophile (2-bromopropane).
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Temperature: Conducting the reaction at 80 °C provides the necessary activation energy to overcome the steric hindrance of the bulky isopropyl group, pushing the equilibrium away from the kinetically favored (but thermodynamically unstable) O-alkylated lactim ether, directly yielding the stable N-alkylated lactam.
Fig 2. Step-by-step synthetic workflow for the N-isopropylation of 4-methylcarbostyril.
Reaction Optimization Data
The table below demonstrates how varying the base and solvent dictates the regioselectivity of the alkylation:
| Base | Solvent | Temperature | Yield (%) | N:O Alkylation Ratio |
| K₂CO₃ | Acetone | 60 °C | 65 | 40:60 |
| Ag₂CO₃ | Toluene | 110 °C | 55 | 5:95 (O-favored) |
| NaH | THF | 65 °C | 78 | 85:15 |
| NaH | DMF | 80 °C | 92 | >98:2 (N-favored) |
Self-Validating Experimental Protocol
The following methodology details the optimized N-isopropylation of 4-methylcarbostyril. The protocol is designed as a self-validating system, ensuring the chemist can verify success at each intermediate stage.
Reagents Required:
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4-Methylcarbostyril (1.0 eq, 10 mmol)
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Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol)
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2-Bromopropane (1.5 eq, 15 mmol)
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Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
Step-by-Step Procedure:
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Preparation: Purge a dry 100 mL round-bottom flask with inert Argon gas. Add 4-methylcarbostyril (10 mmol) and dissolve in 25 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice bath.
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Deprotonation: Slowly add the NaH (1.2 eq) in small portions over 10 minutes.
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Validation Check: The immediate evolution of hydrogen gas (vigorous bubbling) and a transition of the suspension to a clear, yellow-tinted solution confirms the successful formation of the sodium quinolonate salt. If no bubbling occurs, the NaH has degraded into NaOH, and the reaction must be aborted to prevent hydrolysis.
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Alkylation: Stir at 0 °C for 30 minutes to ensure complete deprotonation. Add 2-bromopropane (1.5 eq) dropwise via syringe.
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Thermodynamic Shift: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80 °C for 12 hours.
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Validation Check: TLC monitoring (Eluent: Hexane/Ethyl Acetate 3:1) should reveal the disappearance of the highly polar starting material (low Rf) and the emergence of a highly UV-active, less polar spot (high Rf) corresponding to the N-alkylated product.
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Workup: Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.
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Validation Check: DMF is highly water-soluble; multiple brine washes are critical. Failure to remove DMF will result in a broad, dominating peak at ~2.9 ppm in the ¹H-NMR spectrum.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield 1-isopropyl-4-methyl-2(1H)-quinolinone as an off-white solid.
References
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1-ISOPROPYL-4-METHYL-2(1H)-QUINOLINONE (CAS 2540-20-7) Product Information Source: ChemicalBook URL:1
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1-isopropyl-4-methyl-2(1H)-quinolinone (CAS 2540-20-7) Specifications Source: Sigma-Aldrich URL:
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1-Isopropyl-4-methylquinolin-2(1H)-one Synthesis & Properties Source: ChemScene URL:2
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4-Methyl-1-(propan-2-yl)-1,2-dihydroquinolin-2-one Structural Data Source: BLDpharm URL:3
